molecular formula C13H22N2O B1605172 N'-Methylammodendrine CAS No. 52196-10-8

N'-Methylammodendrine

Cat. No.: B1605172
CAS No.: 52196-10-8
M. Wt: 222.33 g/mol
InChI Key: SWGUPFWFYUMIGH-CYBMUJFWSA-N
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Description

N’-Methylammodendrine is a naturally occurring alkaloid found in certain species of the Lupinus genus, particularly Lupinus formosus . This compound is known for its unique chemical structure and biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Methylammodendrine typically involves the methylation of ammodendrine, another alkaloid. The process can be carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

Industrial production of N’-Methylammodendrine is less common due to its natural abundance in certain plants. when synthesized industrially, the process involves large-scale extraction from plant sources followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N’-Methylammodendrine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various methylated and demethylated derivatives, which can have different biological activities and properties .

Scientific Research Applications

N’-Methylammodendrine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’-Methylammodendrine exerts its effects involves interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can modulate the activity of these targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Methylammodendrine is unique due to its specific methylation pattern, which confers distinct biological activities compared to its analogs. This makes it a valuable compound for studying structure-activity relationships in alkaloids .

Properties

IUPAC Name

1-[5-[(2R)-1-methylpiperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-11(16)15-9-5-6-12(10-15)13-7-3-4-8-14(13)2/h10,13H,3-9H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGUPFWFYUMIGH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(=C1)C2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCCC(=C1)[C@H]2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200220
Record name N'-Methylammodendrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52196-10-8
Record name N'-Methylammodendrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052196108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Methylammodendrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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